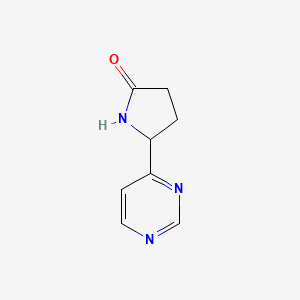
4-Aminomethyl-4'-methyl-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminomethyl-4’-methyl-2,2’-bipyridine is a bipyridine derivative, which is a class of compounds characterized by two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of an aminomethyl group and a methyl group on the bipyridine scaffold enhances its chemical reactivity and coordination properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminomethyl-4’-methyl-2,2’-bipyridine typically involves the functionalization of bipyridine derivatives. One common method is the reaction of 4,4’-dimethyl-2,2’-bipyridine with formaldehyde and ammonia, which introduces the aminomethyl group. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for 4-Aminomethyl-4’-methyl-2,2’-bipyridine are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality.
化学反应分析
Types of Reactions
4-Aminomethyl-4’-methyl-2,2’-bipyridine can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives .
科学研究应用
4-Aminomethyl-4’-methyl-2,2’-bipyridine has several scientific research applications, including:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Applications:
作用机制
The mechanism of action of 4-Aminomethyl-4’-methyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating chemical transformations. The aminomethyl group can also interact with biological targets, potentially leading to bioactive compounds .
相似化合物的比较
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
4,4’-Diamino-2,2’-bipyridine: Contains two amino groups, which can lead to different coordination and reactivity properties.
4,4’-Dihydroxy-2,2’-bipyridine: Contains hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Uniqueness
4-Aminomethyl-4’-methyl-2,2’-bipyridine is unique due to the presence of both an aminomethyl group and a methyl group on the bipyridine scaffold. This combination of functional groups enhances its reactivity and coordination properties, making it a versatile compound for various applications in chemistry, biology, and material science .
属性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
[2-(4-methylpyridin-2-yl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H13N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8,13H2,1H3 |
InChI 键 |
RUZFBWKOWYOIPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8,9,10,11,12,13-Hexahydro-3,7-nitrilo-7H-pyrido[4,3-b][1,4,9,11]oxatriazacyclohexadecin-2(1H)-one](/img/structure/B12962026.png)




![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)



